molecular formula C21H18ClNO5S2 B4641870 Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B4641870
M. Wt: 464.0 g/mol
InChI Key: HGGJPBBBNQKIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds in various agricultural settings. The structure of this compound includes a phenoxy group, a sulfamoyl group, and a phenylsulfanyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with phenylsulfanylbenzene in the presence of a base such as potassium carbonate.

    Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Sulfamoylation: The amine group is then reacted with sulfamoyl chloride to form the sulfamoyl derivative.

    Esterification: Finally, the phenoxy compound is esterified with methyl chloroacetate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential herbicidal activity and its effects on plant physiology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new herbicides and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets in plants. The compound inhibits the activity of key enzymes involved in the biosynthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing plant death. The phenoxy group plays a crucial role in binding to the enzyme active site, while the sulfamoyl and phenylsulfanyl groups enhance the compound’s overall potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used phenoxy herbicide with a similar mode of action.

    Mecoprop: Another phenoxy herbicide with structural similarities.

    Dicamba: A benzoic acid derivative with herbicidal properties.

Uniqueness

Methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the sulfamoyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and selectivity, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-chloro-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S2/c1-27-21(24)14-28-19-12-11-16(13-17(19)22)30(25,26)23-18-9-5-6-10-20(18)29-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGJPBBBNQKIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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